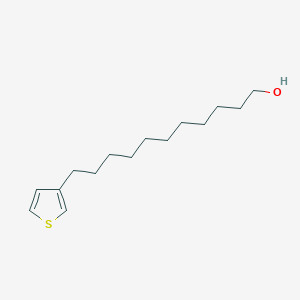
11-(Thiophen-3-yl)undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Thiophen-3-yl)undecan-1-ol is a chemical compound that features a thiophene ring attached to an undecanol chain. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, known for its diverse applications in medicinal chemistry and material science . Undecanol, on the other hand, is a fatty alcohol commonly used in flavoring and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Thiophen-3-yl)undecan-1-ol typically involves the introduction of a thiophene ring to an undecanol chain. One common method is the reaction of thiophene with an undecanol derivative under specific conditions. For example, the thiophene ring can be introduced through a palladium-catalyzed C-H arylation reaction . This method involves the use of aryl or heteroaryl bromides with thiophenes in the presence of a palladium catalyst and suitable ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
11-(Thiophen-3-yl)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the undecanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The thiophene ring can be reduced under specific conditions to form a dihydrothiophene derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 11-(Thiophen-3-yl)undecanal or 11-(Thiophen-3-yl)undecanone.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
11-(Thiophen-3-yl)undecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 11-(Thiophen-3-yl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways . The undecanol chain may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
Undecanol: A fatty alcohol with similar chain length but lacking the thiophene ring.
Thiophene: A simple heteroaromatic compound without the undecanol chain.
Uniqueness
11-(Thiophen-3-yl)undecan-1-ol is unique due to the combination of the thiophene ring and the undecanol chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
162152-28-5 |
|---|---|
Molecular Formula |
C15H26OS |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
11-thiophen-3-ylundecan-1-ol |
InChI |
InChI=1S/C15H26OS/c16-12-9-7-5-3-1-2-4-6-8-10-15-11-13-17-14-15/h11,13-14,16H,1-10,12H2 |
InChI Key |
AJPLOCYCAUFFFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



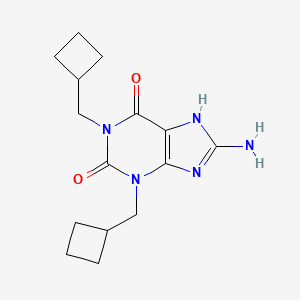
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)



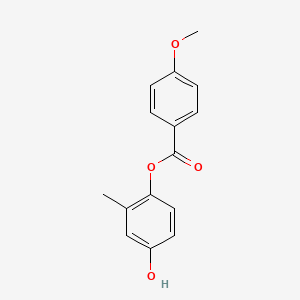
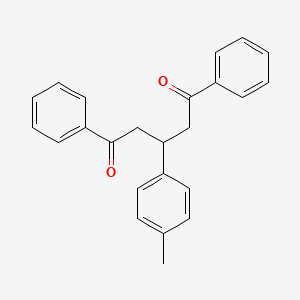
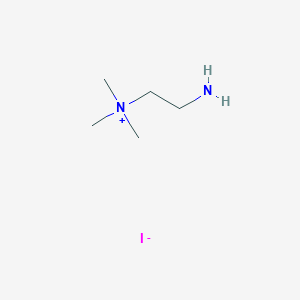

![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)



